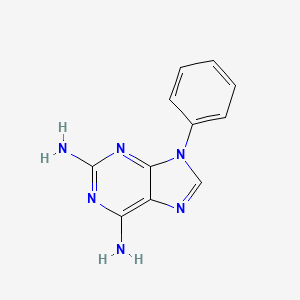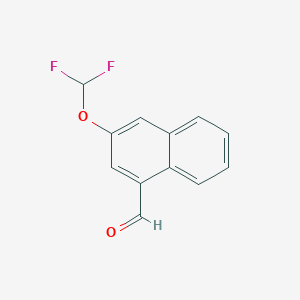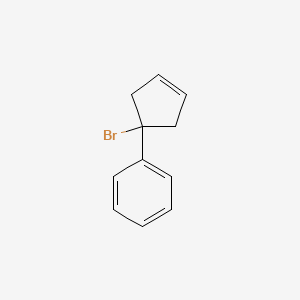
6-(Chloromethyl)-2-methoxy-1-methylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Chloromethyl)-2-methoxy-1-methylnaphthalene is an organic compound belonging to the naphthalene family It features a chloromethyl group at the 6th position, a methoxy group at the 2nd position, and a methyl group at the 1st position on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-2-methoxy-1-methylnaphthalene typically involves the chloromethylation of 2-methoxy-1-methylnaphthalene. This can be achieved through the Blanc reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions generally involve heating the reactants to a temperature range of 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Chloromethyl)-2-methoxy-1-methylnaphthalene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The chloromethyl group can be reduced to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include 6-(alkoxymethyl)-2-methoxy-1-methylnaphthalene, 6-(thiomethyl)-2-methoxy-1-methylnaphthalene, and 6-(aminomethyl)-2-methoxy-1-methylnaphthalene.
Oxidation: The major product is 6-(chloromethyl)-2-formyl-1-methylnaphthalene.
Reduction: The major product is 6-methyl-2-methoxy-1-methylnaphthalene.
Wissenschaftliche Forschungsanwendungen
6-(Chloromethyl)-2-methoxy-1-methylnaphthalene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, aiding in the study of biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-(Chloromethyl)-2-methoxy-1-methylnaphthalene involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as a reactive site, allowing the compound to form covalent bonds with nucleophiles. This reactivity can be exploited to modify other molecules, thereby influencing their function and activity. The methoxy and methyl groups contribute to the compound’s overall stability and reactivity profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Chloromethyl)-1-methylnaphthalene: Lacks the methoxy group, resulting in different reactivity and applications.
2-Methoxy-1-methylnaphthalene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
6-(Bromomethyl)-2-methoxy-1-methylnaphthalene: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity.
Uniqueness
6-(Chloromethyl)-2-methoxy-1-methylnaphthalene is unique due to the presence of both a chloromethyl group and a methoxy group on the naphthalene ring. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications in scientific research.
Eigenschaften
Molekularformel |
C13H13ClO |
|---|---|
Molekulargewicht |
220.69 g/mol |
IUPAC-Name |
6-(chloromethyl)-2-methoxy-1-methylnaphthalene |
InChI |
InChI=1S/C13H13ClO/c1-9-12-5-3-10(8-14)7-11(12)4-6-13(9)15-2/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
QJFLWJNECNTFDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1C=CC(=C2)CCl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B11882051.png)


![2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11882072.png)
![2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11882079.png)

![[4-(4-Methoxyphenyl)cyclohexyl]methanol](/img/structure/B11882088.png)

![Ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11882105.png)
![7-Chloro-2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B11882109.png)



